4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine
CAS No.: 1511394-11-8
Cat. No.: VC2878760
Molecular Formula: C13H22N4
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1511394-11-8 |
|---|---|
| Molecular Formula | C13H22N4 |
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | 4-[(4-cyclopentyl-1,2,4-triazol-3-yl)methyl]piperidine |
| Standard InChI | InChI=1S/C13H22N4/c1-2-4-12(3-1)17-10-15-16-13(17)9-11-5-7-14-8-6-11/h10-12,14H,1-9H2 |
| Standard InChI Key | NCFHJUYGATYFLD-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2C=NN=C2CC3CCNCC3 |
| Canonical SMILES | C1CCC(C1)N2C=NN=C2CC3CCNCC3 |
Introduction
4-((4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring connected to a 1,2,4-triazole moiety, which is further substituted with a cyclopentyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural versatility.
Synthesis and Preparation
The synthesis of 4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine typically involves the reaction of a suitable piperidine derivative with a 4-cyclopentyl-4H-1,2,4-triazol-3-yl moiety. This can be achieved through various organic synthesis methods, such as alkylation reactions or coupling reactions, depending on the availability of starting materials and desired conditions.
Biological Activities and Potential Applications
Heterocyclic compounds like 4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the triazole ring, which is known for its biological relevance, suggests potential applications in pharmaceutical research.
Biological Activities Table
| Activity | Description |
|---|---|
| Antimicrobial | Potential activity against various microorganisms |
| Antiviral | Possible efficacy against certain viruses |
| Anticancer | Potential for inhibiting cancer cell growth |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume